molecular formula C7H5FINO2 B12844158 2-Iodo-6-fluoro-3-nitrotoluene

2-Iodo-6-fluoro-3-nitrotoluene

Cat. No.: B12844158
M. Wt: 281.02 g/mol
InChI Key: RDSVGXOPYIGULW-UHFFFAOYSA-N
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Description

2-Iodo-6-fluoro-3-nitrotoluene is an organic compound with the molecular formula C7H5FINO2 It is a derivative of toluene, where the methyl group is substituted with iodine, fluorine, and nitro groups at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-6-fluoro-3-nitrotoluene typically involves multi-step reactions starting from simpler aromatic compounds. One common route includes:

    Halogenation: The addition of iodine and fluorine atoms to specific positions on the benzene ring.

    Substitution Reactions: These steps often involve the use of reagents like iodine monochloride (ICl) and fluorinating agents under controlled conditions to ensure selective substitution.

Industrial Production Methods: Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis, optimized for yield and purity. These methods may involve:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-6-fluoro-3-nitrotoluene can undergo various chemical reactions, including:

    Oxidation: Conversion of the methyl group to a carboxylic acid or other oxidized forms.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Like tin(II) chloride (SnCl2) or hydrogen gas (H2) in the presence of a catalyst.

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).

Major Products:

    Oxidation: 2-Iodo-6-fluoro-3-nitrobenzoic acid.

    Reduction: 2-Iodo-6-fluoro-3-aminotoluene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Iodo-6-fluoro-3-nitrotoluene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

    Materials Science: Utilized in the creation of specialized polymers and materials with unique properties.

    Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.

Mechanism of Action

The mechanism of action of 2-Iodo-6-fluoro-3-nitrotoluene in chemical reactions involves:

    Electrophilic Aromatic Substitution: The nitro group acts as a deactivating group, directing incoming electrophiles to the meta position relative to itself.

    Nucleophilic Substitution: The iodine and fluorine atoms can be replaced by nucleophiles, facilitated by the electron-withdrawing effects of the nitro group.

Comparison with Similar Compounds

    2-Iodo-3-nitrotoluene: Lacks the fluorine atom, resulting in different reactivity and properties.

    2-Fluoro-3-nitrotoluene: Lacks the iodine atom, affecting its chemical behavior.

    2-Iodo-6-nitrotoluene: Lacks the fluorine atom, leading to variations in its applications and reactivity.

Uniqueness: 2-Iodo-6-fluoro-3-nitrotoluene is unique due to the presence of both iodine and fluorine atoms, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a valuable compound for specific synthetic applications.

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

1-fluoro-3-iodo-2-methyl-4-nitrobenzene

InChI

InChI=1S/C7H5FINO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3

InChI Key

RDSVGXOPYIGULW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1I)[N+](=O)[O-])F

Origin of Product

United States

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